2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 3,4-dimethylphenylamine with 6-ethoxy-2-formylphenol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol can be compared with other similar compounds, such as:
2-{[(3,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol: This compound has methoxy groups instead of methyl groups, which can affect its chemical reactivity and biological activity.
2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol: The position of the methyl groups on the phenyl ring is different, which can influence the compound’s properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(3,4-dimethylanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)13(3)10-15/h5-10,18-19H,4,11H2,1-3H3 |
InChI Key |
WPVHMAJHJROULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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